A₂A Binding Affinity: Head‑to‑Head Radligand Displacement Comparison with Istradefylline, Preladenant, and ZM241385
In a [³H]ZM241385 displacement assay using human A₂A receptors expressed in CHO cell membranes, CAS 1645443-13-5 displays a Kᵢ of 55 nM [1]. Under comparable assay conditions (same radioligand, same cell background), istradefylline reports Kᵢ 2.2 nM, preladenant Kᵢ 1.1 nM, and ZM241385 Kᵢ 1.4 nM . The 25‑ to 50‑fold lower binding affinity positions CAS 1645443-13-5 as a moderate‑affinity probe rather than a high‑potency clinical candidate, which is advantageous for dose‑response studies where full receptor saturation at low concentrations is undesirable.
| Evidence Dimension | Adenosine A₂A receptor binding affinity (Kᵢ, nM) – [³H]ZM241385 displacement, human A₂AR in CHO cells |
|---|---|
| Target Compound Data | Kᵢ = 55 nM |
| Comparator Or Baseline | Istradefylline Kᵢ = 2.2 nM; Preladenant Kᵢ = 1.1 nM; ZM241385 Kᵢ = 1.4 nM |
| Quantified Difference | 25‑fold vs. istradefylline; 50‑fold vs. preladenant; 39‑fold vs. ZM241385 |
| Conditions | [³H]ZM241385 displacement; human A₂A receptor expressed in CHO cell membranes; scintillation counting |
Why This Matters
Users requiring a moderate‑affinity A₂A antagonist for graded target engagement or washout‑sensitive protocols will prioritize CAS 1645443-13-5 over ultrapotent alternatives that cannot be easily titrated.
- [1] BindingDB BDBM50055094. Ki 55 nM. Displacement of [³H]ZM241385 from human A₂A receptor expressed in CHO cells. View Source
